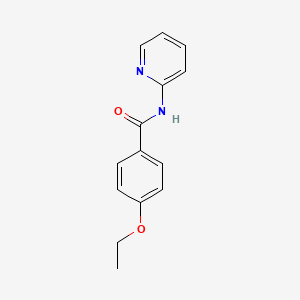
4-ethoxy-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and a pyridinyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions and improved yield. The use of metal-organic frameworks (MOFs) as catalysts has also been explored to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: 4-carboxy-N-(pyridin-2-yl)benzamide
Reduction: 4-ethoxy-N-(pyridin-2-yl)benzylamine
Substitution: 4-halo-N-(pyridin-2-yl)benzamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For example, in the context of its anti-tubercular activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria . The compound may also interact with other enzymes and proteins, modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group attached at the 4-position instead of the 2-position.
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide: Contains a phenoxy group instead of an ethoxy group and a pyridinylmethyl group instead of a pyridinyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine-carbonyl-piperazine group.
Uniqueness
4-ethoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-ethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)14(17)16-13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,15,16,17) |
InChI Key |
NVKWJNMYTIXOHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















